molecular formula C24H20N4O3 B2854948 N-(4-acetamidophenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 941883-30-3

N-(4-acetamidophenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2854948
CAS No.: 941883-30-3
M. Wt: 412.449
InChI Key: HNCIQAKZYPMIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an acetamidophenyl group and a naphthalenyl-dihydropyridazinyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(4-acetamidophenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetamidophenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3/c1-16(29)25-18-9-11-19(12-10-18)26-23(30)15-28-24(31)14-13-22(27-28)21-8-4-6-17-5-2-3-7-20(17)21/h2-14H,15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCIQAKZYPMIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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